molecular formula C16H11ClF3N3OS B2628009 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1396635-50-9

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B2628009
M. Wt: 385.79
InChI Key: PHLOKKGJFFUIAX-UHFFFAOYSA-N
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Description

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[d]thiazole ring, which is a heterocyclic compound . This type of compound is known to have diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring and the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR and IR spectroscopy . These techniques provide information about the types of atoms in the compound and their connectivity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzo[d]thiazoles are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazole ring and the various substituents would affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Properties

A study on the synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides demonstrated significant anticancer activity against various cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds within this research showed high selectivity towards melanoma and breast cancer, indicating the potential of similar thiazole and acetamide derivatives in cancer treatment (Ostapiuk, Matiychuk, & Obushak, 2015).

Photovoltaic Efficiency and Molecular Interactions

Research involving benzothiazolinone acetamide analogs focused on their spectroscopic properties, quantum mechanical studies, and ligand-protein interactions. The study also explored the photovoltaic efficiency of these compounds, suggesting their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. This indicates a promising application in renewable energy technologies (Mary et al., 2020).

Molecular Docking and Biological Evaluation

Another study on the docking of bioactive 2-Chloro-N, N-Diphenylacetamide derivatives on Cyclo-Oxygenase enzyme and in-vivo analgesic activity evaluation highlighted the potential of these compounds in developing new analgesic agents. This research underlines the importance of molecular docking studies in understanding the binding interactions of ligands with enzymes, which can lead to the development of novel therapeutic agents (Kumar, Kumar, & Mishra, 2019).

Antioxidant Activity

A study focusing on the synthesis, modelling, and molecular docking of new 5-arylazo-2-chloroacetamido thiazole derivatives as antioxidant agents provided insights into their electronic and chemical reactivity properties through quantum chemical calculations. The compounds were evaluated for their antioxidant efficacy against a specific enzyme receptor, showing promising in vitro antioxidant activity. This suggests the role of similar compounds in combating oxidative stress-related diseases (Hossan, 2020).

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential applications. For example, given the known biological activities of some benzo[d]thiazole derivatives , this compound could be studied for potential medicinal uses.

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3OS/c1-23(16-22-15-8(17)3-2-4-11(15)25-16)7-12(24)21-10-6-5-9(18)13(19)14(10)20/h2-6H,7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOKKGJFFUIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide

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